![molecular formula C33H28O5 B15164123 3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol CAS No. 194083-30-2](/img/structure/B15164123.png)
3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is a complex organic compound characterized by its multiple hydroxyphenyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups would yield quinones, while substitution reactions could produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with molecular targets through its hydroxyphenyl groups. These groups can form hydrogen bonds and participate in π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)benzene: Similar in structure but with a different core, leading to variations in reactivity and applications.
2,4,6-Trimethoxy-1,3,5-triazine: Another compound with multiple hydroxyphenyl groups, used in different contexts due to its distinct chemical properties.
Uniqueness
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is unique due to its specific arrangement of hydroxyphenyl groups on a biphenyl core. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
194083-30-2 |
|---|---|
Molekularformel |
C33H28O5 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
4-[2-hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H28O5/c34-29-13-4-1-8-21(29)16-24-11-7-12-28(33(24)38)25-19-26(17-22-9-2-5-14-30(22)35)32(37)27(20-25)18-23-10-3-6-15-31(23)36/h1-15,19-20,34-38H,16-18H2 |
InChI-Schlüssel |
HPHIIVKBSHPVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)C3=CC(=C(C(=C3)CC4=CC=CC=C4O)O)CC5=CC=CC=C5O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


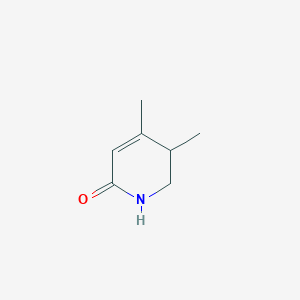
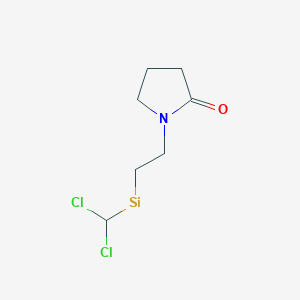
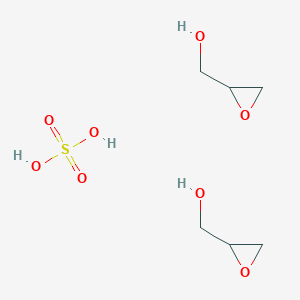
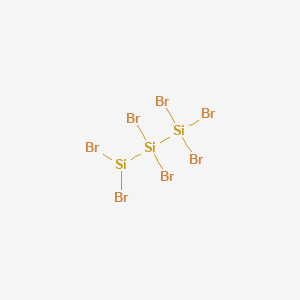
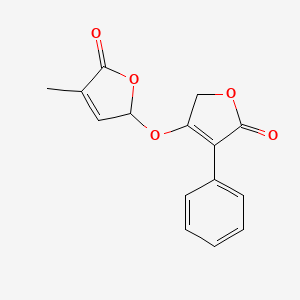
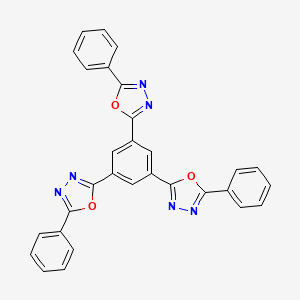
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
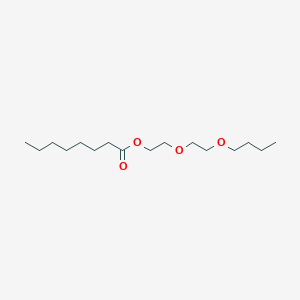


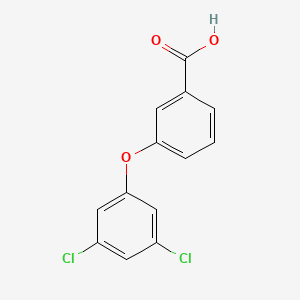
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
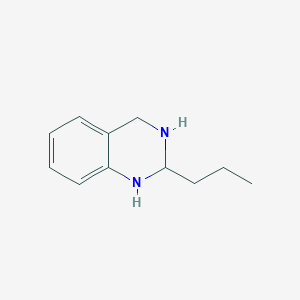
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
